N-(4-chlorobenzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobenzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a phenyl group, and a 4-chlorobenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, the azide is derived from 4-chlorobenzyl azide, and the alkyne is phenylacetylene.
Coupling Reaction: The resulting triazole intermediate is then coupled with a carboxylic acid derivative, such as 4-phenyl-1H-1,2,3-triazole-5-carboxylic acid, using coupling reagents like EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt (hydroxybenzotriazole) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like chromium(VI) compounds, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzyl moiety, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium(VI) compounds, such as pyridinium chlorochromate (PCC), in solvents like dichloromethane (DCM).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles like amines or thiols in the presence of a base like potassium carbonate in solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry:
Biology: It has been investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets. For example, as an antimicrobial agent, it may inhibit the activity of enzymes essential for the survival of microorganisms. The triazole ring and the 4-chlorobenzyl moiety play crucial roles in binding to the active sites of these enzymes, thereby disrupting their function and leading to the death of the microorganisms.
Comparison with Similar Compounds
N-(4-chlorobenzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide can be compared with other triazole derivatives, such as:
Fluconazole: A well-known antifungal agent that also contains a triazole ring. Unlike this compound, fluconazole has two triazole rings and a different substitution pattern.
Itraconazole: Another antifungal agent with a triazole ring, but with a more complex structure and additional functional groups.
Voriconazole: A triazole antifungal with a structure similar to fluconazole but with additional fluorine atoms, enhancing its activity and spectrum of action.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the 4-chlorobenzyl moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H13ClN4O |
---|---|
Molecular Weight |
312.75 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-5-phenyl-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C16H13ClN4O/c17-13-8-6-11(7-9-13)10-18-16(22)15-14(19-21-20-15)12-4-2-1-3-5-12/h1-9H,10H2,(H,18,22)(H,19,20,21) |
InChI Key |
VCWUYIBDWIPPLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNN=C2C(=O)NCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.